(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate
Description
Structural Elucidation of (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate
Molecular Composition and International Union of Pure and Applied Chemistry Nomenclature
This compound is characterized by the molecular formula C₁₂H₁₆O₄S and possesses a molecular weight of 256.32 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 34583-63-6, establishing its unique chemical identity in scientific literature. The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is oxolan-2-ylmethyl 4-methylbenzenesulfonate, where oxolane represents the systematic name for the tetrahydrofuran ring system.
The molecular architecture consists of three distinct structural components that define its chemical identity and reactivity profile. The tetrahydrofuran ring, also systematically known as oxolane, forms a five-membered saturated heterocyclic structure containing one oxygen atom. This ring system is substituted at the 2-position with a methylene group that serves as a bridge to the tosylate functionality. The tosylate portion comprises a 4-methylbenzenesulfonate group, where the sulfonate functionality (-SO₃-) is directly attached to a para-methylated benzene ring.
Alternative nomenclature systems recognize this compound under several synonymous designations, including tetrahydrofuran-2-ylmethyl 4-methylbenzenesulfonate, tetrahydrofurfuryl tosylate, and para-toluenesulfonic acid tetrahydrofuran-2-ylmethyl ester. These naming conventions reflect different approaches to describing the same molecular structure, with each system emphasizing particular structural features or historical naming practices within organic chemistry.
Crystallographic Analysis and Conformational Studies
The conformational analysis of this compound reveals complex molecular dynamics arising from the inherent flexibility of both the tetrahydrofuran ring system and the methylene bridge connecting the heterocyclic and aromatic components. The tetrahydrofuran ring exhibits characteristic pseudorotational behavior, a phenomenon extensively studied in related tetrahydrofuran derivatives that involves rapid interconversion between envelope and twist conformations. This pseudorotational motion represents a fundamental aspect of five-membered ring dynamics, where the ring system continuously samples different conformational states through coordinated atomic movements.
The methylene bridge at the 2-position of the tetrahydrofuran ring introduces additional conformational complexity through its rotational degrees of freedom. The torsional angles around the carbon-carbon and carbon-oxygen bonds within this bridging unit significantly influence the overall molecular geometry and the relative spatial arrangement of the tetrahydrofuran and tosylate moieties. These conformational preferences are governed by a combination of steric interactions, electronic effects, and intramolecular hydrogen bonding patterns that collectively determine the most stable molecular configurations.
Theoretical computational studies on related tetrahydrofuran derivatives have demonstrated that the conformational landscape is characterized by multiple low-energy conformations separated by relatively small energy barriers. The presence of the tosylate group introduces additional steric bulk that constrains certain conformational pathways while potentially stabilizing others through favorable electrostatic interactions. The sulfonate functionality, being electronegative and capable of participating in weak hydrogen bonding interactions, may influence the preferred orientations of the molecule in both solution and solid-state environments.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon-13 nuclear environments. The tetrahydrofuran ring system exhibits characteristic Nuclear Magnetic Resonance patterns that reflect the unique chemical environments of the ring carbons and their associated protons. The carbon-13 Nuclear Magnetic Resonance spectrum reveals distinct signals corresponding to the four ring carbons, with the carbon bearing the substituent methylene group typically appearing at a different chemical shift compared to the other ring carbons due to the electron-withdrawing effect of the adjacent functionality.
Advanced Nuclear Magnetic Resonance techniques have been employed to elucidate the detailed coupling patterns and conformational dynamics of tetrahydrofuran derivatives. The proton Nuclear Magnetic Resonance spectrum of this compound displays complex multipicity patterns arising from the intricate coupling relationships between ring protons and the methylene bridge protons. The chemical shifts of these protons are influenced by the electronic environment created by both the oxygen heteroatom in the ring and the electron-withdrawing tosylate group.
The aromatic region of the proton Nuclear Magnetic Resonance spectrum exhibits the characteristic pattern of a para-disubstituted benzene ring, with protons appearing as two sets of equivalent signals due to the symmetry of the 4-methylbenzenesulfonate moiety. The methyl group attached to the benzene ring appears as a sharp singlet, while the sulfonate-linked methylene protons display distinctive chemical shifts and coupling patterns that reflect their unique electronic environment. Isotopic labeling studies using carbon-13 enriched tetrahydrofuran derivatives have provided insights into the detailed coupling constants and chemical shift relationships that govern Nuclear Magnetic Resonance spectral interpretation.
Infrared and Raman Spectroscopy
Infrared spectroscopy reveals characteristic vibrational frequencies that correspond to the major functional groups present in this compound, providing valuable structural confirmation and purity assessment capabilities. The sulfonate ester functionality exhibits distinct vibrational modes that are readily identifiable in the infrared spectrum, particularly the asymmetric and symmetric sulfonate stretching vibrations that typically appear in the region between 1300 and 1000 wavenumbers. These sulfonate stretching modes are among the most diagnostic features for confirming the presence and integrity of the tosylate functional group.
The aromatic carbon-carbon stretching vibrations of the methylbenzenesulfonate moiety appear in the characteristic aromatic region around 1600 to 1500 wavenumbers, while the aromatic carbon-hydrogen stretching modes are observed in the higher frequency region around 3000 to 3100 wavenumbers. The methyl group attached to the benzene ring contributes additional vibrational modes, including symmetric and asymmetric carbon-hydrogen stretching vibrations and methyl deformation modes that provide further structural confirmation.
Theoretical calculations using density functional theory methods have been employed to predict and assign the vibrational frequencies of related benzenesulfonic acid esters. These computational approaches have demonstrated excellent agreement between calculated and experimental frequencies when appropriate scaling factors are applied, enabling confident assignment of the observed vibrational modes. The tetrahydrofuran ring system contributes characteristic carbon-hydrogen stretching and bending modes, as well as ring breathing and deformation vibrations that are sensitive to the ring conformation and substitution pattern.
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| Aromatic Carbon-Hydrogen Stretch | 3000-3100 | Benzene ring protons |
| Aliphatic Carbon-Hydrogen Stretch | 2800-3000 | Tetrahydrofuran and methylene protons |
| Aromatic Carbon-Carbon Stretch | 1500-1600 | Benzene ring skeletal vibrations |
| Sulfonate Asymmetric Stretch | 1300-1200 | Sulfur-oxygen bond vibrations |
| Sulfonate Symmetric Stretch | 1200-1000 | Sulfur-oxygen bond vibrations |
Raman spectroscopy provides complementary vibrational information that emphasizes different vibrational modes compared to infrared spectroscopy due to the different selection rules governing these techniques. The Raman spectrum of this compound is expected to show enhanced intensity for symmetric vibrational modes, particularly those involving the aromatic ring breathing modes and the symmetric sulfonate stretching vibrations.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides crucial information regarding its molecular weight confirmation and characteristic fragmentation pathways that reflect the inherent structural weak points within the molecule. The molecular ion peak appears at mass-to-charge ratio 256, corresponding to the molecular weight of 256.32 atomic mass units. This molecular ion peak serves as the definitive confirmation of the molecular formula and provides the foundation for understanding the subsequent fragmentation processes.
The fragmentation pattern of this compound is dominated by cleavage reactions that occur preferentially at the most labile bonds within the molecular structure. The carbon-oxygen bond connecting the methylene bridge to the sulfonate group represents a particularly weak linkage due to the electron-withdrawing nature of the tosylate functionality, leading to characteristic fragment ions that correspond to the loss of the tosylate group. This fragmentation pathway typically generates a prominent fragment ion corresponding to the tetrahydrofuran-2-ylmethyl cation, which may undergo further rearrangement or fragmentation depending on the ionization conditions and collision energy.
Additional fragmentation pathways involve cleavage within the tetrahydrofuran ring system, particularly through ring-opening reactions that generate linear fragment ions. These ring-opening processes are facilitated by the inherent strain in the five-membered ring and the stabilization provided by the adjacent oxygen atom. The tosylate portion of the molecule also contributes characteristic fragment ions, including those corresponding to the methylbenzenesulfonate anion and various fragments derived from the aromatic ring system through loss of the methyl group or sulfonate functionality.
The mass spectrometric behavior under different ionization conditions provides insights into the relative stability of various molecular regions and the preferred fragmentation pathways under different analytical conditions. Electrospray ionization typically favors the formation of protonated molecular ions and relatively gentle fragmentation patterns, while electron impact ionization generally produces more extensive fragmentation that can provide detailed structural information about the connectivity and stability of different molecular components.
Properties
IUPAC Name |
oxolan-2-ylmethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-10-4-6-12(7-5-10)17(13,14)16-9-11-3-2-8-15-11/h4-7,11H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMKROMOVVBUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The primary method for preparing this compound involves the tosylation of the corresponding tetrahydrofuran-2-ylmethanol using 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base. This reaction converts the hydroxyl group into a good leaving group, the tosylate ester, facilitating further chemical transformations.
- Reactants: Tetrahydrofuran-2-ylmethanol and 4-methylbenzenesulfonyl chloride
- Base: Pyridine or triethylamine (to neutralize HCl formed)
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Temperature: 0 °C to room temperature
- Atmosphere: Inert (argon or nitrogen) to prevent moisture interference
The reaction proceeds via nucleophilic attack of the alcohol oxygen on the sulfonyl chloride, forming the sulfonate ester and releasing HCl, which is scavenged by the base.
Detailed Procedure Example
A representative procedure reported involves:
- Dissolving tetrahydrofuran-2-ylmethanol in anhydrous dichloromethane under argon atmosphere.
- Cooling the solution to 0 °C.
- Adding triethylamine dropwise to the solution.
- Slowly adding 4-methylbenzenesulfonyl chloride while maintaining the temperature.
- Stirring the reaction mixture at 0 °C for 30 minutes, then allowing it to warm to room temperature and stirring for an additional 1–2 hours.
- Quenching the reaction with aqueous citric acid to remove excess base and byproducts.
- Extracting the organic layer, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
- Purifying the crude product by column chromatography on silica gel using hexanes and ethyl acetate gradients to afford the pure this compound as a colorless oil or solid.
Alternative Bases and Solvents
- Pyridine can be used as both solvent and base, simplifying the reaction setup.
- Triethylamine is preferred when dichloromethane or tetrahydrofuran is used as solvent.
- The choice of base and solvent can affect reaction rate and yield.
Stereochemical Considerations
The compound is often prepared in enantiomerically pure form, such as the (R)- or (S)-enantiomer, by starting from optically active tetrahydrofuran-2-ylmethanol. The tosylation reaction proceeds with retention of configuration at the chiral center, preserving stereochemistry.
Reaction Monitoring and Characterization
- Reaction progress is monitored by thin-layer chromatography (TLC).
- Purity and identity are confirmed by NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS).
- Typical NMR signals include aromatic protons of the tosyl group and characteristic tetrahydrofuran ring protons.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | Tetrahydrofuran-2-ylmethanol | Optically active or racemic |
| Sulfonylating agent | 4-Methylbenzenesulfonyl chloride (tosyl chloride) | Commercially available |
| Base | Triethylamine or pyridine | Neutralizes HCl byproduct |
| Solvent | Dichloromethane, tetrahydrofuran, or pyridine | Anhydrous conditions required |
| Temperature | 0 °C to room temperature | Controlled addition at low temperature |
| Reaction time | 1–3 hours | Monitored by TLC |
| Workup | Aqueous acid quench, extraction, drying | Removes excess reagents and byproducts |
| Purification | Silica gel column chromatography | Hexanes/ethyl acetate gradient |
| Yield | Typically 70–90% | Depends on purity of starting materials |
Research Findings and Optimization
- The use of triethylamine as base in dichloromethane provides high yields and clean reactions with minimal side products.
- Maintaining low temperature during addition of tosyl chloride minimizes side reactions such as over-tosylation or decomposition.
- Purification by column chromatography is essential to remove unreacted starting material and side products.
- Enantiomeric purity is preserved during tosylation, making this method suitable for preparing chiral intermediates for stereoselective synthesis.
- Alternative sulfonyl chlorides can be used to modify the sulfonate group, but 4-methylbenzenesulfonyl chloride remains the most common due to its stability and reactivity.
Chemical Reactions Analysis
Types of Reactions
(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The tetrahydrofuran ring can undergo oxidation to form lactones or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Major Products
Nucleophilic Substitution: Products include ethers, thioethers, and amines.
Oxidation: Products include lactones and carboxylic acids.
Reduction: Products include alcohols and diols.
Scientific Research Applications
(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate is used in various scientific research applications:
Biology: It is used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate involves its reactivity as a sulfonate ester. The sulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The tetrahydrofuran ring provides structural stability and can participate in ring-opening reactions under certain conditions .
Comparison with Similar Compounds
Structural Analogs with Varying Ring Systems
Table 1: Key Structural and Physical Properties
Key Differences:
Ring Size and Reactivity : The 5-membered THF ring in the target compound introduces greater ring strain and higher polarity compared to the 6-membered tetrahydropyran analogs. This strain may enhance reactivity in nucleophilic substitutions .
Synthetic Utility: THF-derived sulfonates are more commonly used in small-molecule synthesis, whereas pyran-based analogs (e.g., CAS 97986-34-0) may find niche applications in carbohydrate or polymer chemistry due to their structural resemblance to pyranose sugars .
Complex Derivatives with Heterocycles
Contrast with Triazine-Based Sulfonates
Triazine derivatives (e.g., metsulfuron methyl ester, CAS 74223-64-6) share the 4-methylbenzenesulfonate group but are structurally distinct due to their triazine cores. These compounds are primarily used as herbicides, highlighting a divergent application profile compared to cyclic ether sulfonates .
Research Findings and Trends
Synthetic Methodologies : The target compound’s synthesis mirrors protocols for pyran-based analogs, emphasizing nucleophilic substitution under mild conditions .
Stability and Storage : Sulfonate esters with THF backbones require dry, sealed storage at room temperature, similar to pyran-based derivatives .
Biological Activity
(Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate is an organosulfonate ester with the molecular formula C₁₂H₁₆O₄S. This compound is notable for its utility in organic synthesis and medicinal chemistry due to its structural features and reactivity. The sulfonate group enhances its biological activity, making it a subject of interest in various research fields.
Chemical Structure and Properties
The compound consists of a tetrahydrofuran ring attached to a methyl group and a 4-methylbenzenesulfonate group. This structure contributes to its stability while allowing for reactivity through the sulfonate group. The synthesis typically involves the reaction of tetrahydrofuran with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Biological Activity
Recent studies have highlighted the biological activities associated with this compound, particularly in the context of cancer research and potential therapeutic applications.
Anticancer Properties
- Mechanism of Action : The compound has been evaluated for its ability to inhibit specific proteins involved in cancer cell survival, such as Mcl-1 (myeloid cell leukemia-1). It has shown promising results in inducing apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death .
- In Vitro Studies : In cellular assays, this compound demonstrated significant growth inhibition against various cancer cell lines, with a GI50 (the concentration required to inhibit cell growth by 50%) reported at 120 nM .
- In Vivo Studies : Animal models have shown that this compound can effectively reduce tumor burden. For instance, in an AMO-1 xenograft model, treatment resulted in a 60% reduction in tumor growth when administered at a dose of 100 mg/kg .
Case Studies
A notable study involved the evaluation of this compound alongside other compounds within a series aimed at targeting Mcl-1. The results indicated that modifications to the compound could enhance its binding affinity and selectivity against resistant cancer cell lines, suggesting a pathway for developing more effective anticancer agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆O₄S |
| CAS Number | 34583-63-6 |
| GI50 (Cancer Cell Lines) | 120 nM |
| Tumor Growth Inhibition (AMO-1) | 60% at 100 mg/kg |
Q & A
Basic: What synthetic methodologies are commonly employed to prepare (Tetrahydrofuran-2-yl)methyl 4-methylbenzenesulfonate?
The compound is typically synthesized via nucleophilic substitution or sulfonation. A standard method involves reacting tetrahydrofuran-2-ylmethanol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions. Post-synthesis purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Basic: How is the structural integrity of this compound validated in research settings?
Key analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tetrahydrofuran ring (δ ~3.6–4.2 ppm for ring protons) and tosyl group (aromatic protons at δ ~7.2–7.8 ppm, sulfonate S=O stretching at ~1360 cm⁻¹ in IR) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 256.3) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Advanced: What crystallographic challenges arise during structural determination, and how are they resolved?
Crystallization of this compound may face issues such as twinning or disorder in the tetrahydrofuran ring . Solutions include:
- SHELXL Refinement : Use of anisotropic displacement parameters and restraints for disordered atoms .
- ORTEP-3 Visualization : Graphical analysis of thermal ellipsoids to identify positional disorder .
- WinGX Integration : Streamlined data processing for space group assignment and merging of twinned datasets .
Advanced: How do solvent polarity and temperature affect its reactivity in SN2 reactions?
The tosyl group acts as a leaving group in SN2 reactions. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic attack by stabilizing transition states. Kinetic studies at varying temperatures (25–60°C) reveal an activation energy (~45–60 kJ/mol) consistent with bimolecular mechanisms. Computational DFT studies (e.g., Gaussian 16) model charge distribution and transition-state geometry to predict regioselectivity .
Basic: What storage conditions prevent degradation of this compound?
Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Avoid moisture and prolonged exposure to light, as hydrolysis of the sulfonate ester can occur. Stability tests via TLC or HPLC over 6 months show <5% degradation under these conditions .
Advanced: How can computational methods predict its interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to enzymes like cytochrome P450. Key parameters include:
- Lipophilicity (LogP) : Calculated as ~1.8 using ChemAxon, indicating moderate membrane permeability.
- Pharmacophore Mapping : Identifies hydrogen-bonding sites at the sulfonate oxygen and tetrahydrofuran ether .
Advanced: What contradictions exist in reported synthetic yields, and how are they reconciled?
Discrepancies in yields (40–85%) arise from:
- Reagent Purity : Impure tosyl chloride reduces efficiency.
- Reaction Time : Prolonged stirring (>12 hours) leads to byproducts.
- Resolution : Design of experiments (DoE) optimizes parameters (e.g., 2-hour reaction at 0°C with freshly distilled reagents improves yield to 78±3%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
